

Literature review on the discovery of pyrazole-5-carbonitrile compounds

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

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An In-depth Review on the Discovery and Synthesis of Pyrazole-5-carbonitrile Compounds

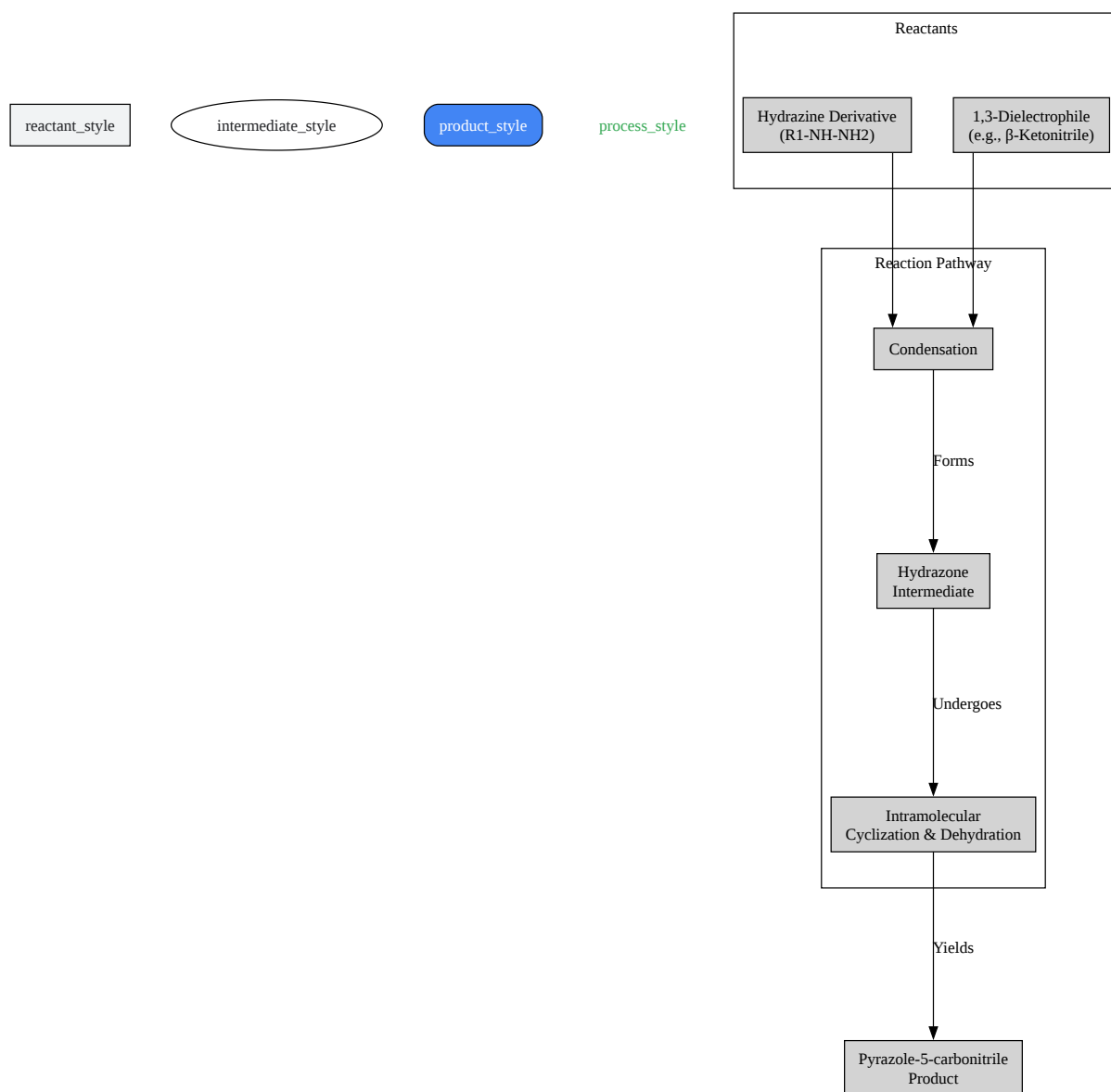
Introduction

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][4][5] Among the various derivatives, pyrazole-5-carbonitrile compounds are of particular interest as they serve as versatile synthetic intermediates for the construction of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are structurally related to sedative/hypnotic drugs like zaleplon.[6]

The significance of the pyrazole core is highlighted by its presence in numerous commercial drugs, including the anti-inflammatory agent Celebrex® and the erectile dysfunction drug Viagra®.[4] This review provides a technical guide on the discovery and evolution of synthetic methodologies for pyrazole-5-carbonitrile compounds, from foundational cyclocondensation reactions to modern, efficient multi-component strategies. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualized workflows to facilitate further research and application.

Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis

The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.^[3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.^{[3][7]} The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While the original Knorr synthesis utilized β -diketones, the principle has been widely adapted to use various 1,3-dielectrophilic partners, including precursors that allow for the introduction of a carbonitrile group at the 5-position.



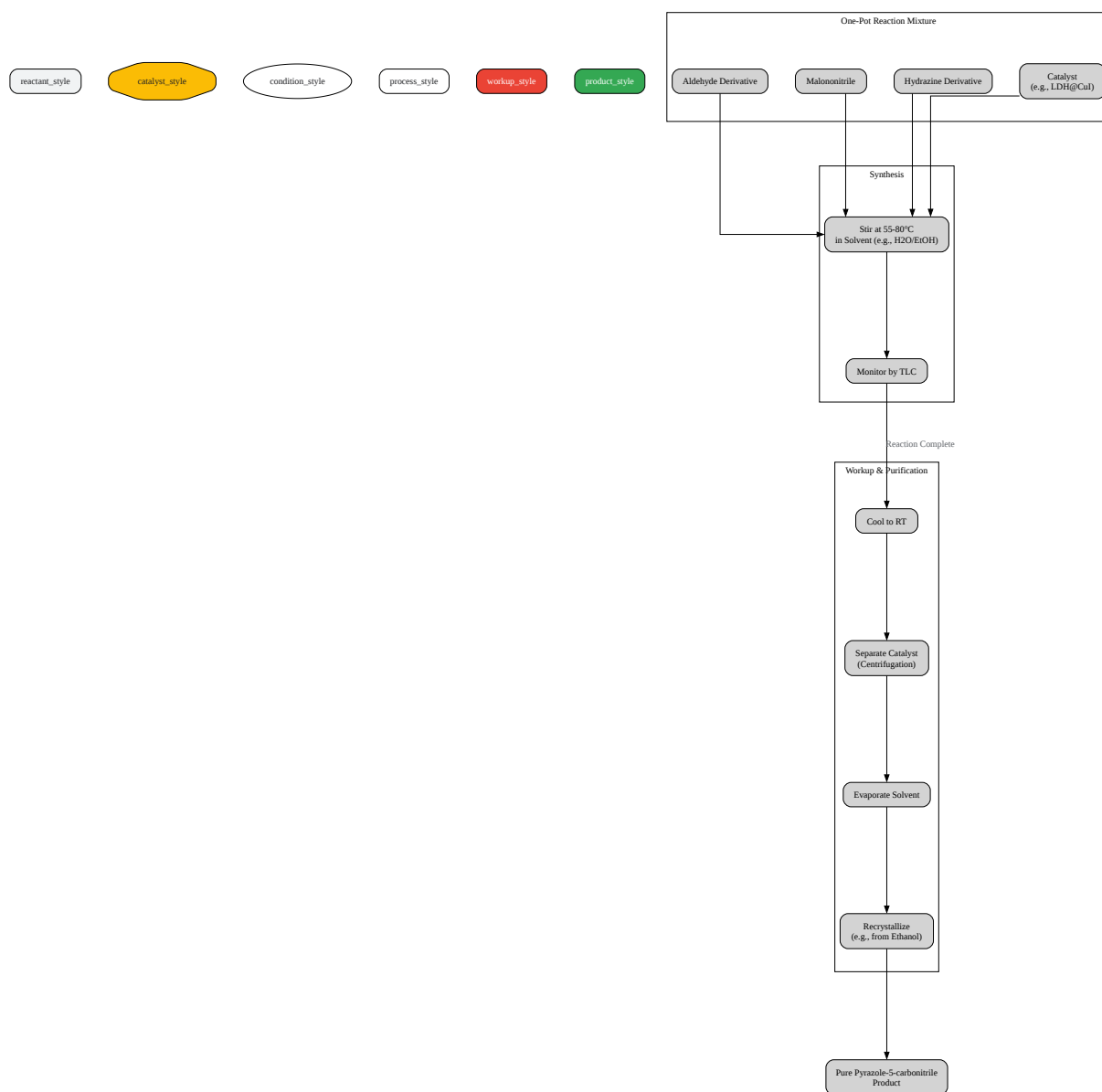
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Caption: Foundational Knorr-type synthesis pathway for pyrazoles.

Modern Advancements: Multi-Component Reactions (MCRs)

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally friendly synthetic routes. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, have emerged as a powerful strategy.^[4] These reactions often proceed with high yields and selectivity, minimizing the need for isolating intermediates and reducing solvent waste.

A prominent modern approach for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative, often facilitated by a catalyst.^{[4][8]} This method offers several advantages, including mild reaction conditions, short reaction times, simple product purification, and high yields.^[4]



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Caption: Workflow for a modern three-component synthesis.

Experimental Protocols

Protocol 1: Green Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol is adapted from a method utilizing a novel Layered Double Hydroxide (LDH)-supported copper catalyst, which exemplifies a green chemistry approach.[\[4\]](#)[\[9\]](#)

- **Reaction Setup:** In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
- **Solvent Addition:** Add a water/ethanol mixture (1:1, 1.0 mL) as the solvent.
- **Reaction Conditions:** Place the tube in a preheated oil bath at 55 °C and stir the mixture using a magnetic stirrer.
- **Monitoring:** Track the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).
- **Catalyst Separation:** Upon completion, add 3 mL of hot ethanol to the mixture and separate the solid catalyst via centrifugation. The catalyst can be washed with ethanol, dried, and reused.[\[4\]](#)
- **Product Isolation:** Evaporate the solvent from the supernatant under reduced pressure.
- **Purification:** Recrystallize the resulting solid product from ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
- **Characterization:** Identify the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy and determine its melting point.[\[9\]](#)

Protocol 2: Mechanochemical Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles

This protocol is based on a solvent-free mechanochemical method using a magnetically separable nanocatalyst.[\[8\]](#)

- **Reaction Setup:** Place an azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and $\text{Fe}_3\text{O}_4@\text{SiO}_2@\text{Tannic acid}$ catalyst (0.1 g) into a 25 mL stainless steel grinding vessel containing a 15 mm diameter stainless steel ball.
- **Reaction Conditions:** Perform the reaction in a vibrational ball mill operating at a frequency of 25 Hz at 80 °C.
- **Monitoring:** The reaction progress can be monitored by stopping the milling at intervals and analyzing a small sample by TLC.
- **Product Isolation:** After the reaction is complete (typically 30-45 minutes), dissolve the solid mixture in hot ethanol.
- **Catalyst Separation:** Separate the magnetic catalyst from the hot solution using an external magnet.
- **Purification:** Allow the ethanol solution to cool to room temperature, which will induce crystallization of the pure product. Collect the crystals by filtration.
- **Characterization:** Analyze the product by measuring its melting point and recording its FT-IR, ^1H NMR, and ^{13}C NMR spectra.[8]

Data Presentation

Quantitative data from representative synthetic procedures are summarized below for comparative analysis.

Table 1: Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile Derivatives via Three-Component Reaction.[4]

Entry	Aldehyde Substituent (R)	Time (min)	Yield (%)	Melting Point (°C)
1	H	15	93	190-192
2	4-OH	20	90	206-208
3	4-F	25	88	163-165
4	4-Cl	20	92	188-190
5	4-NO ₂	27	85	210-212
6	2-Cl	18	91	171-173

Table 2: Characterization Data for Selected 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives.[8][9]

Compound	Substituent	FT-IR (KBr, ν cm^{-1})	^1H NMR (DMSO- d_6 , δ ppm)	^{13}C NMR (DMSO, δ ppm)
A	4-OH	3479, 3368, 2210 ($\text{C}\equiv\text{N}$), 1642	9.74 (s, 1H, OH), 7.98–7.62 (m, 2H), 7.47 (d, 5H), 6.90 (s, 2H), 6.67 (s, 2H)	158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38
B	4-F	3462, 3345, 2207 ($\text{C}\equiv\text{N}$), 1600	8.28 (s, 1H), 8.11–7.74 (m, 2H), 7.55 (s, 2H), 7.43 (d, 2H), 7.32 (d, 2H), 6.87 (s, 2H)	164.21, 160.41, 153.37, 145.75, 135.79, 132.89, 129.97, 129.53, 128.57, 127.93, 124.77, 119.19, 116.56, 116.18, 115.86, 112.44
C	Azo-linked (4-Br)	3433, 3321, 2190 ($\text{C}\equiv\text{N}$), 1683 ($\text{N}=\text{N}$)	10.60 (s, 1H, OH), 8.24–8.26 (m, 2H), 7.76–7.84 (m, 5H), 7.28 (t, 2H), 7.04–7.11 (m, 2H), 6.79 (t, 1H)	Not provided in snippet

Conclusion

The synthesis of pyrazole-5-carbonitrile compounds has evolved significantly from classical condensation reactions to highly efficient, catalyzed multi-component strategies. The discovery of one-pot methods that align with the principles of green chemistry represents a major advancement, allowing for the rapid and sustainable production of diverse derivatives.^[4] These compounds are not only valuable for their own potential biological activities but also serve as crucial building blocks for more complex, biologically active fused heterocyclic systems. The detailed protocols and data presented in this guide offer a robust foundation for researchers to

explore this important class of molecules, paving the way for the discovery of new therapeutic agents.

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